N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide
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Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C24H25N3O2S and its molecular weight is 419.54. The purity is usually 95%.
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Scientific Research Applications
Orexin Receptor Antagonism and Sleep Modulation
Dihydroisoquinolines have been explored for their role in modulating sleep through the orexin receptor system. Orexins are neuropeptides involved in regulating wakefulness. Blockade of orexin receptors, particularly Orexin-1 (OX1R) and Orexin-2 (OX2R), has been shown to promote sleep. A study by Dugovic et al. (2009) on the blockade of orexin receptors highlights the significance of orexin antagonism in sleep promotion, suggesting potential applications of related compounds in sleep disorders (Dugovic et al., 2009).
Anticancer Properties
Compounds related to dihydroisoquinolines have been synthesized and evaluated for their anticancer activities. Fang et al. (2016) developed novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, demonstrating moderate to high antitumor activities against various cancer cell lines (Fang et al., 2016).
Dopamine Agonist Properties
The structural motif of dihydroisoquinoline is also recognized for its potential dopamine agonist properties, which could be relevant in neurological research and the development of treatments for conditions like Parkinson's disease and depression. Jacob et al. (1981) investigated a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, uncovering their dopamine-like activity (Jacob et al., 1981).
Anti-inflammatory and Psychotropic Activities
N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, structurally related to the specified compound, have been synthesized and found to possess significant anti-inflammatory, psychotropic, and cytotoxic activities. This indicates the potential application of such compounds in developing treatments for inflammation, psychiatric disorders, and cancer (Zablotskaya et al., 2013).
Selective Antagonism for Orexin 1 Receptor
Further emphasizing the role of dihydroisoquinolines in neurological research, compounds within this family have been identified as selective antagonists for the orexin 1 receptor, implicating their potential in addressing addiction and related disorders by modulating reward processes (Perrey et al., 2013).
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-17-6-4-9-20(14-17)26-24(29)23(28)25-15-21(22-10-5-13-30-22)27-12-11-18-7-2-3-8-19(18)16-27/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYMLEXPGUVEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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